![molecular formula C22H16N6O2 B2355385 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 941946-46-9](/img/structure/B2355385.png)

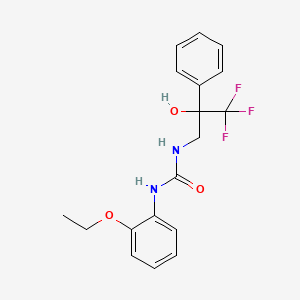

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a quinazoline derivative that has been synthesized through various methods. In

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

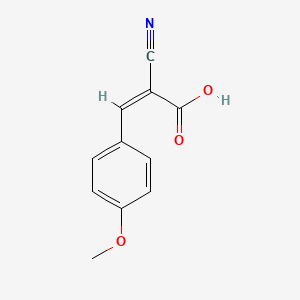

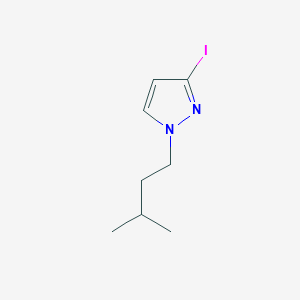

Quinazoline derivatives, including structures similar to 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, are highly regarded in the field of optoelectronics. Their incorporation into π-extended conjugated systems is particularly valuable for the creation of novel materials. These compounds, especially polyhalogen derivatives, have been used to develop materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines are of interest as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives also represent high-efficiency phosphorescent materials for OLEDs. Furthermore, pyrimidine derivatives have been explored as potential photosensitizers for dye-sensitized solar cells, and certain derivatives are capable of functioning as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

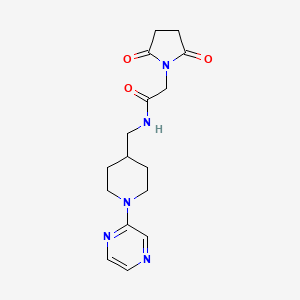

Drug Metabolism and Interaction

The compound in focus may interact with various Cytochrome P450 (CYP) isoforms, which are responsible for metabolizing a wide range of drugs. Understanding the selectivity and inhibition of specific CYP isoforms is critical for predicting potential drug-drug interactions. Certain quinazoline derivatives may serve as chemical inhibitors, providing insights into the metabolism of drugs and the prevention of adverse interactions (Khojasteh et al., 2011).

Urease Inhibition for Infection Treatment

Compounds structurally similar to 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, such as urea derivatives, are significant as urease inhibitors. Urease inhibitors have therapeutic applications in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The ability of these compounds to inhibit urease activity makes them potential candidates for treating infections, although further exploration and development are needed to fully realize this potential (Kosikowska & Berlicki, 2011).

Novel Optoelectronic Properties

The literature also explores the fascinating variability in the chemistry and properties of compounds like 1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea. The review of these topics highlights the significance of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for the development of novel optoelectronic materials. These materials have applications in areas ranging from image sensors to organic light-emitting diodes and photovoltaic devices (Boča et al., 2011).

Antibacterial and Antitumor Activities

Quinazoline derivatives exhibit a wide range of biological activities, including antibacterial and antitumor effects. The structural stability and the ability to introduce various bioactive moieties make these compounds potential medicinal agents. Some quinazoline derivatives have shown promising antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of these compounds in the field of medicinal chemistry, particularly in combating antibiotic resistance (Tiwary et al., 2016).

Eigenschaften

IUPAC Name |

1-(2-cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6O2/c23-12-16-7-1-3-9-18(16)25-21(29)27-20-17-8-2-4-10-19(17)26-22(30)28(20)14-15-6-5-11-24-13-15/h1-11,13H,14H2,(H2,25,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAVBBILMUCANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2355302.png)

![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)

![(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355309.png)

![2-([1,1':3',1''-Terphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2355310.png)

![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)

![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)

![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)